

Physical and chemical properties of Methyltriphenylphosphonium iodide.

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Compound of Interest

Compound Name: *Methyltriphenylphosphonium
iodide*

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Methyltriphenylphosphonium Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyltriphenylphosphonium iodide is a quaternary phosphonium salt that serves as a crucial reagent in synthetic organic chemistry. Its primary application lies in its role as a precursor to the Wittig reagent, methylenetriphenylphosphorane, which is extensively used for the olefination of aldehydes and ketones. This guide provides an in-depth overview of its physical and chemical properties, synthesis, and key applications, with a focus on experimental details and data presentation for the laboratory setting.

Core Properties and Data

The fundamental physical and chemical characteristics of **methyltriphenylphosphonium iodide** are summarized below.

Physical and Chemical Properties

Property	Value	Citations
Molecular Formula	C ₁₉ H ₁₈ IP	[1][2][3]
Molecular Weight	404.22 g/mol	[1][2][3]
Appearance	White to off-white or light yellow crystalline powder	[1][4][5]
Melting Point	183-188 °C	[1][2][4][6][5][7]
Solubility	Soluble in water, methanol, acetone, and dichloromethane. Slightly soluble in chloroform. Insoluble in benzene.	[4][6][5][7]
Sensitivity	Hygroscopic and light-sensitive.	[1][4][7]
Odor	Odorless	[7][8]

Spectroscopic Data

Spectrum Type	Description	Citations
¹ H NMR	Spectra are available and consistent with the structure.	[3][4][9]
¹³ C NMR	Spectra are available.	[3][4]
³¹ P NMR	Spectra have been recorded.	[3][10]
IR Spectroscopy	Infrared spectra (FTIR and ATR-IR) are available.	[3][4][11]
Mass Spectrometry	Mass spectral data is available.	[3][4]

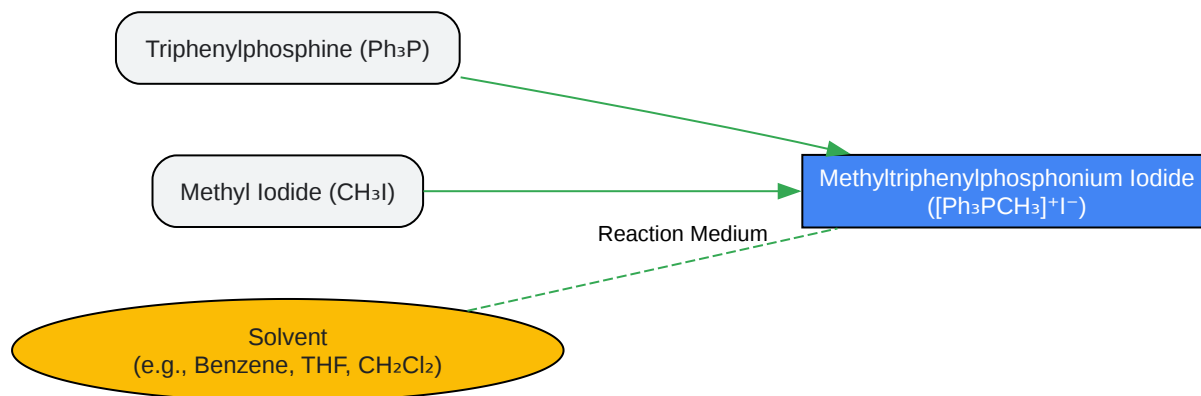
Synthesis and Experimental Protocols

Methyltriphenylphosphonium iodide is most commonly synthesized via the quaternization of triphenylphosphine with methyl iodide. Several protocols with minor variations have been

reported.

Synthesis of Methyltriphenylphosphonium Iodide

The general reaction involves the nucleophilic attack of triphenylphosphine on methyl iodide.



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Caption: Synthesis of **Methyltriphenylphosphonium Iodide**.

Protocol 1: Synthesis in Benzene[4][12]

- Recrystallize triphenylphosphine from ethanol and dry it over phosphorus pentoxide under reduced pressure for 12 hours.
- Dissolve 39 g (0.15 mol) of the purified triphenylphosphine in 105 mL of benzene.
- Add 10.0 mL (22.8 g, 0.16 mol) of iodomethane to the solution.
- Stir the mixture at room temperature for 12 hours.
- A precipitate will form. Filter the solid product.
- Wash the precipitate with benzene.

- Dry the product over phosphorus pentoxide under reduced pressure for 12 hours to yield the final product (Yield: 94%).

Protocol 2: Synthesis in Dichloromethane[\[13\]](#)

- Add 20 g (80 mmol) of triphenylphosphine to 50 mL of dichloromethane (CH_2Cl_2) and stir until fully dissolved.
- Add 6.0 mL (96 mmol) of methyl iodide dropwise to the solution.
- Stir the mixture at room temperature for 1 hour.
- Dry the resulting solid under vacuum at 40°C for 12 hours to obtain the white powdered product (Yield: 97%).

Protocol 3: Synthesis in Tetrahydrofuran[\[13\]](#)

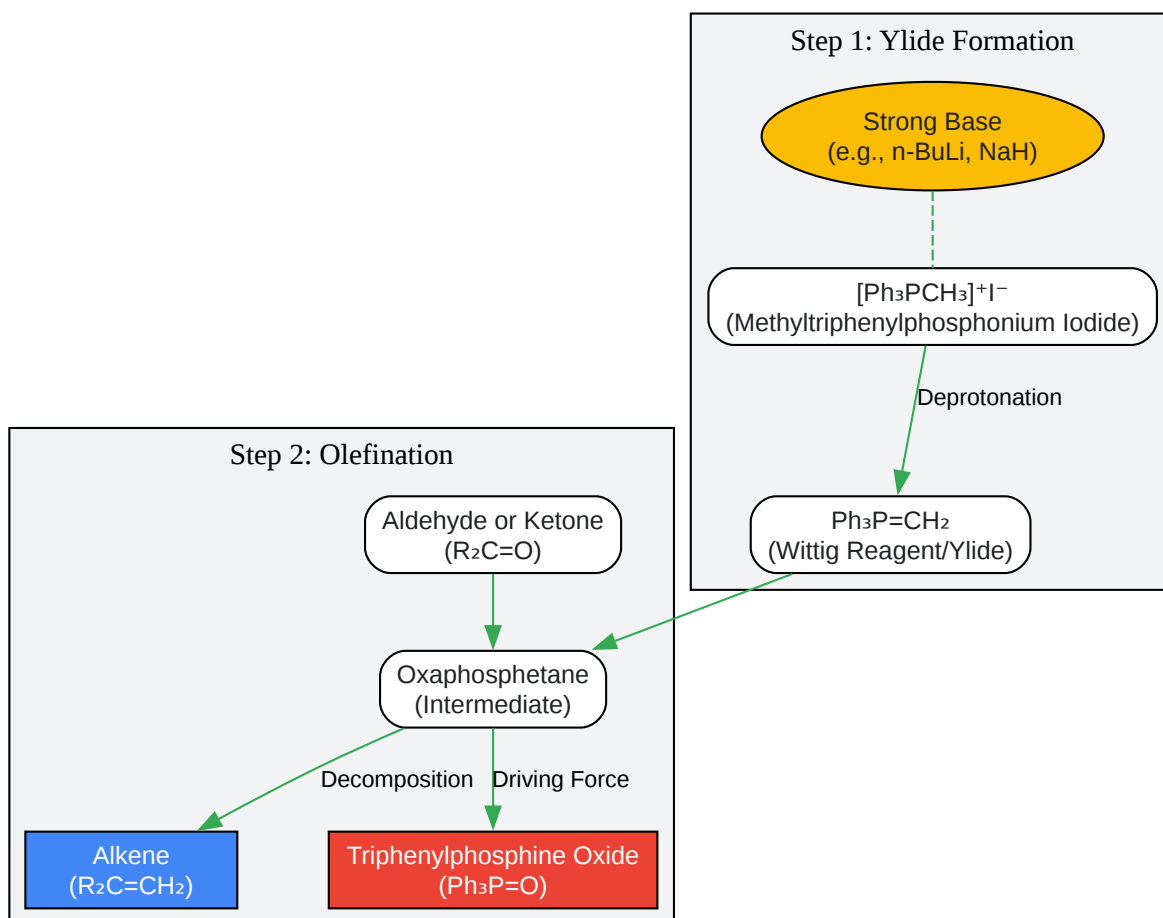
- Dissolve 500 g (2.03 mol) of triphenylphosphine in 3 L of tetrahydrofuran (THF).
- Add 432 g (3.05 mol) of methyl iodide dropwise to the solution at room temperature while stirring.
- Continue stirring for 12 hours, during which a large amount of white solid will form.
- Filter the solid to separate it from excess methyl iodide and THF to yield the product (Yield: 91%).

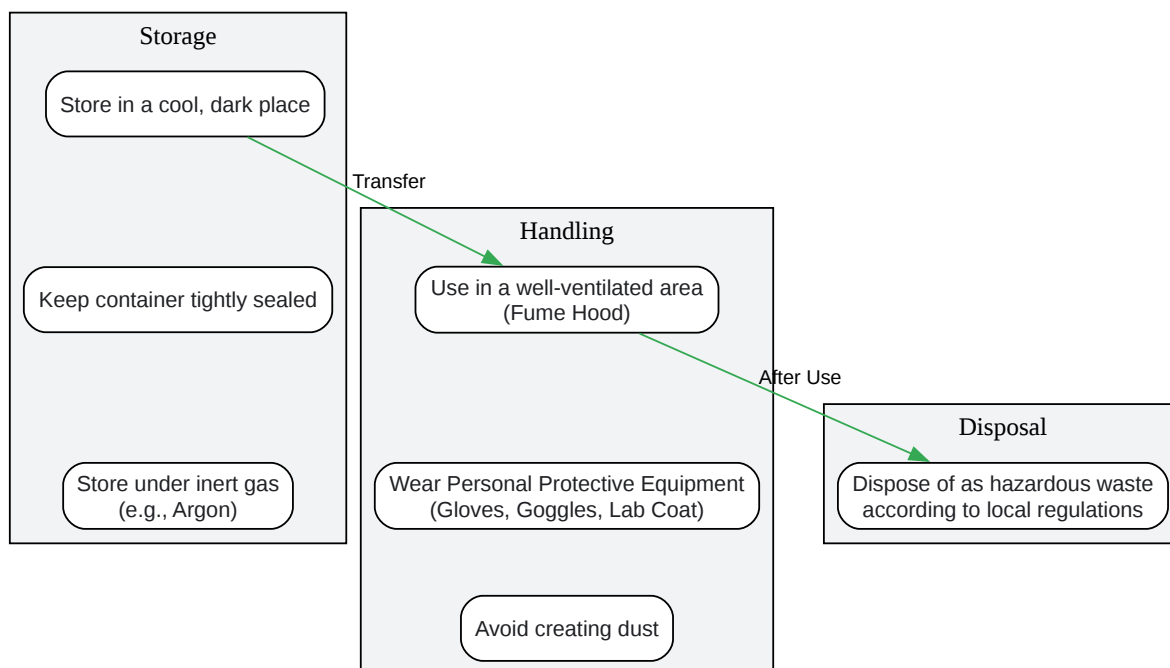
Applications in Organic Synthesis

The primary utility of **methyltriphenylphosphonium iodide** is as a precursor for the Wittig reaction, a fundamental method for carbon-carbon double bond formation.

The Wittig Reaction

The Wittig reaction transforms an aldehyde or a ketone into an alkene. The process begins with the deprotonation of the phosphonium salt to form a highly nucleophilic ylide (the Wittig reagent), which then reacts with the carbonyl compound.





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